molecular formula C28H42O4 B1198479 Di-(9-decenyl)phthalate CAS No. 92569-45-4

Di-(9-decenyl)phthalate

Cat. No.: B1198479
CAS No.: 92569-45-4
M. Wt: 442.6 g/mol
InChI Key: ZBVFUPOBBYHTFC-UHFFFAOYSA-N
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Description

Di-(9-decenyl)phthalate is a phthalic acid ester (PAE) with two linear 9-decenyl (C10:1) alkyl chains. It is structurally characterized by unsaturated carbon-carbon bonds in its alkyl side chains, distinguishing it from saturated phthalates like di-n-butyl phthalate (DBP) or branched analogs like di-(2-ethylhexyl) phthalate (DEHP).

Properties

CAS No.

92569-45-4

Molecular Formula

C28H42O4

Molecular Weight

442.6 g/mol

IUPAC Name

bis(dec-9-enyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C28H42O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h3-4,17-18,21-22H,1-2,5-16,19-20,23-24H2

InChI Key

ZBVFUPOBBYHTFC-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC=C

Canonical SMILES

C=CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC=C

Other CAS No.

92569-45-4

Synonyms

di-(9-decenyl)phthalate
di-9-DP

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Phthalates vary in alkyl chain length, branching, and saturation, which influence their physicochemical properties and biological interactions. Key structural comparisons include:

Compound Alkyl Chain Structure Chain Length Saturation Key Properties
Di-(9-decenyl)phthalate Linear C10:1 (unsaturated) 10 carbons Unsaturated High lipophilicity; potential for oxidation
DEHP Branched C8 (2-ethylhexyl) 8 carbons Saturated High persistence; endocrine disruption
DBP Linear C4 4 carbons Saturated Higher water solubility; rapid excretion
DINP/DIDP Branched C9-C11 9–11 carbons Saturated Low volatility; used as DEHP substitutes

Key Differences :

  • Unsaturation : this compound’s unsaturated chains enable epoxidation or diol formation in some analogs (e.g., di-(5-hexenyl)phthalate), but this metabolite pathway is absent in this compound .

Metabolic Pathways

Comparative studies in rats reveal distinct metabolic behaviors:

  • This compound: Primarily undergoes ω- and β-oxidation, yielding carboxyl-terminated metabolites.
  • DEHP: Metabolized to mono-(2-ethylhexyl)phthalate (MEHP), a peroxisome proliferator linked to hepatic toxicity.
  • DBP: Rapidly hydrolyzed to mono-n-butyl phthalate (MnBP) and excreted as glucuronides, indicating faster clearance compared to longer-chain phthalates .

Table 2. Urinary Metabolite Profiles

Compound Major Metabolites Glucuronide Conjugation Reactive Intermediates
This compound Carboxyl-terminated ω/β-oxidation products Absent None detected
DEHP MEHP, secondary oxidates Absent None
Di-(5-hexenyl)phthalate Epoxides, diols, glucuronides Present Epoxides

Environmental and Toxicological Behavior

  • Environmental Persistence: this compound’s long alkyl chain and unsaturated bonds may enhance adsorption to organic matter, similar to DEHP, but with slower degradation due to reduced microbial accessibility .
  • Toxicity Profiles: DEHP: Classified as a peroxisome proliferator, inducing rodent hepatocarcinogenesis. Its metabolites disrupt endocrine signaling (e.g., GDNF/ERK pathways) . DBP: Shown to impair reproductive and developmental outcomes at lower doses due to higher bioavailability .

Regulatory and Industrial Context

  • DEHP : Restricted under REACH (EU) and replaced by DINP/DIDP in toys and medical devices due to endocrine-disrupting properties .
  • Its linear structure may offer advantages in biodegradability over branched phthalates .

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